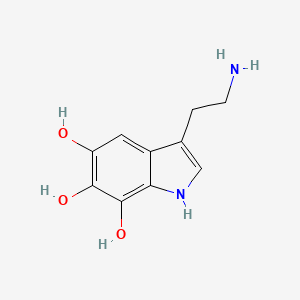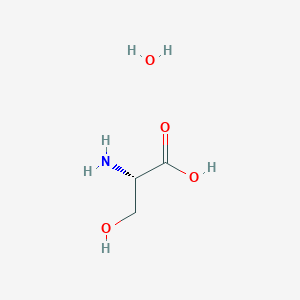
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is a complex organic compound featuring aziridine moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines using primary amines under basic conditions. The process involves the formation of a metastable, dicationic intermediate that undergoes aziridination .
Industrial Production Methods
Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. These methods can be categorized into anionic and cationic polymerization, which are used to produce polyamines with various structures . The polymerization of aziridine and azetidine monomers is controlled to achieve desired polymer properties .
Análisis De Reacciones Químicas
Types of Reactions
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles.
Substitution Reactions: The compound can participate in substitution reactions, particularly with thiol groups, leading to the formation of alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiol groups, which react with the aziridine ring to form alkylated products.
Electrophilic Nitrogen Sources: Used in the initial synthesis of aziridine derivatives.
Major Products Formed
The major products formed from these reactions are typically alkylated derivatives of the original aziridine compound .
Aplicaciones Científicas De Investigación
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives have been studied as potential inhibitors of protein disulfide isomerases (PDIs), which are enzymes involved in the correct folding of proteins.
Polymer Science: The compound is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biological Applications: Aziridine derivatives have shown promise in anticancer and immunomodulatory applications.
Mecanismo De Acción
The mechanism of action of 1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine involves its high reactivity towards nucleophiles due to the strain energy of the aziridine ring. This reactivity leads to the formation of alkylated products, which can inhibit the activity of target enzymes such as protein disulfide isomerases . The compound’s ability to selectively alkylate thiol groups on cancer cell surface proteins under physiological pH conditions is a key aspect of its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
Azetidine Derivatives: Used in similar polymerization processes and have comparable reactivity due to ring strain.
Uniqueness
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is unique due to its specific structural features, which confer high reactivity and potential for selective biological activity. Its ability to form stable alkylated products with thiol groups makes it particularly valuable in medicinal chemistry and polymer science .
Propiedades
Número CAS |
52434-61-4 |
|---|---|
Fórmula molecular |
C16H28N4O2 |
Peso molecular |
308.42 g/mol |
Nombre IUPAC |
N-[[5-(aziridine-1-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C16H28N4O2/c1-15(2)8-12(18-14(22)20-6-7-20)9-16(3,10-15)11-17-13(21)19-4-5-19/h12H,4-11H2,1-3H3,(H,17,21)(H,18,22) |
Clave InChI |
FLHDPLTVNAMNOE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC(=O)N2CC2)NC(=O)N3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



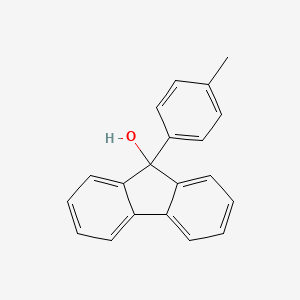
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
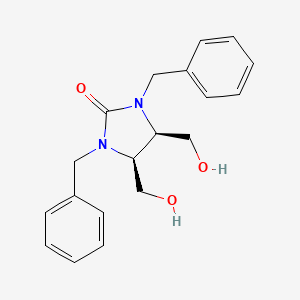

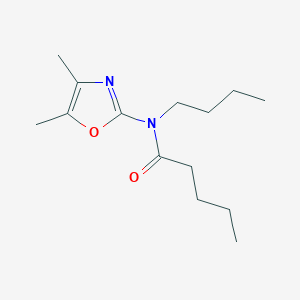
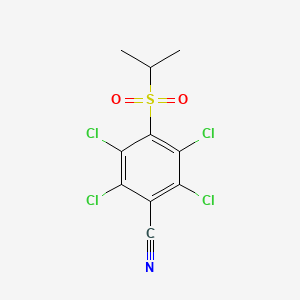
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
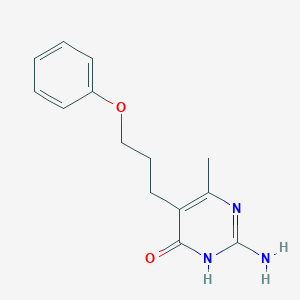
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)
